3-Cyclohexylpropan-1-amine
Overview
Description
3-Cyclohexylpropan-1-amine is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group attached to a propyl chain with an amine group at one end .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a predicted melting point of 8.11°C, a predicted boiling point of approximately 191.8°C at 760 mmHg, a predicted density of approximately 0.9 g/mL, and a predicted refractive index of n20D 1.46 .Scientific Research Applications
Synthesis and Catalysis
- Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) describe the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is significant for synthesizing serotonin/norepinephrine reuptake inhibitors, including derivatives of 3-cyclohexylpropan-1-amine (Lifchits & Charette, 2008).
Organic and Medicinal Chemistry Applications
- Desulfurization and Deamination Condensation : Guo et al. (2021) discuss a metal- and oxidant-free approach for the synthesis of structurally diverse 1H-1,2,4-triazol-3-amines. This involves desulfurization and deamination condensation, highlighting the importance of such reactions in organic and medicinal chemistry (Guo et al., 2021).
Selective Functionalization and Modification
- Selective Iodination of 3-Arylpropan-1-amines : Feng et al. (2023) report on the selective iodination of 3-arylpropan-1-amines, a process that yields valuable intermediates for modifying bioactive molecules. This research is crucial for the advancement of drug development and modification techniques (Feng et al., 2023).
Photophysical Properties and Material Science
- Exploration of Photophysical Properties : Fatima et al. (2021) explored the photophysical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE), a derivative of this compound. The research is indicative of the compound's potential applications in optical materials and organic chemistry (Fatima et al., 2021).
Catalysis in Chemical Synthesis
- **Catalytic Hydrogenation and Dehydrogenation Processes**: Yoshida, Okano, and Otsuka (1979) investigated the use of rhodium(I) hydrido compounds for the catalytic hydrogenation of nitriles and dehydrogenation of amines. This research demonstrates the practical applications of this compound in producing primary amines selectively (Yoshida, Okano, & Otsuka, 1979).
Biobased Applications
- Biobased Amines in Polymer Synthesis : Froidevaux et al. (2016) reviewed the synthesis of biobased primary and secondary amines from various biomass sources. They highlighted the use of such amines, including this compound, as building blocks for material chemistry, especially in the creation of biobased polymers (Froidevaux et al., 2016).
Safety and Hazards
3-Cyclohexylpropan-1-amine is classified as a dangerous substance. It carries the hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
3-cyclohexylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYTMZDCUXJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506196 | |
Record name | 3-Cyclohexylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-44-8 | |
Record name | 3-Cyclohexylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyclohexylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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